molecular formula C11H10F2N2O5S B2880942 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 2034535-90-3

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide

カタログ番号 B2880942
CAS番号: 2034535-90-3
分子量: 320.27
InChIキー: LKVIUGCNMLBFQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-dioxooxazolidin-3-yl group with an ethyl group, followed by the introduction of a 3,4-difluorobenzenesulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups. The 2,4-dioxooxazolidin-3-yl group would likely contribute to the compound’s stability, while the 3,4-difluorobenzenesulfonamide group could potentially influence its reactivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 2,4-dioxooxazolidin-3-yl and 3,4-difluorobenzenesulfonamide groups. These groups could potentially participate in a variety of chemical reactions .

科学的研究の応用

Anti-inflammatory and Analgesic Applications

A study by Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, revealing that certain compounds exhibited notable anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests potential therapeutic applications for related sulfonamide compounds in managing inflammation and pain (Ş. Küçükgüzel et al., 2013).

Antibacterial Properties

Research by M. Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in addressing bacterial infections (M. Abbasi et al., 2016).

Anticancer and Anti-HCV Agents

The synthesis and characterization of celecoxib derivatives by Ş. Küçükgüzel et al. also highlighted compounds with modest inhibition of HCV NS5B RdRp activity, alongside screening for anticancer activity against 60 human tumor cell lines. This underscores the potential of sulfonamide compounds in anticancer and antiviral therapies (Ş. Küçükgüzel et al., 2013).

Chemical Transformations and Structural Studies

A study on the crystal structure of a sulfonamide compound by Xiaozhou Li et al. (2014) utilized DFT-D calculations and 13C solid-state NMR to distinguish tautomers, providing insights into structural aspects of sulfonamide chemistry that could influence their biological activity and chemical reactivity (Xiaozhou Li et al., 2014).

Enzyme Inhibition and Drug Development

The design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as described by Shimaa M. Abd El-Gilil (2019) demonstrate their effectiveness as antimicrobial and antiproliferative agents. These findings suggest the role of sulfonamide derivatives in developing novel therapeutics targeting specific enzymes or pathways (Shimaa M. Abd El-Gilil, 2019).

作用機序

The mechanism of action of this compound is not clear without further information. It could potentially have a variety of effects depending on its structure and the presence of the 2,4-dioxooxazolidin-3-yl and 3,4-difluorobenzenesulfonamide groups .

特性

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O5S/c12-8-2-1-7(5-9(8)13)21(18,19)14-3-4-15-10(16)6-20-11(15)17/h1-2,5,14H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVIUGCNMLBFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。